molecular formula C11H11F3N2O4 B1603562 Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate CAS No. 735-40-0

Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate

Cat. No. B1603562
CAS RN: 735-40-0
M. Wt: 292.21 g/mol
InChI Key: IPKGNONFSPKCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate is a nitro-containing compound that has been of interest to the scientific community due to its unique chemical properties. It has a CAS Number of 1357626-53-9 and a molecular weight of 277.2 .


Molecular Structure Analysis

The linear formula of Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate is C11H10F3NO4 . For a more detailed structural analysis, specialized software or resources that can interpret and visualize molecular structures would be needed.


Physical And Chemical Properties Analysis

Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-[2-nitro-4-(trifluoromethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O4/c1-2-20-10(17)6-15-8-4-3-7(11(12,13)14)5-9(8)16(18)19/h3-5,15H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKGNONFSPKCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611508
Record name Ethyl N-[2-nitro-4-(trifluoromethyl)phenyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate

CAS RN

735-40-0
Record name Ethyl N-[2-nitro-4-(trifluoromethyl)phenyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.